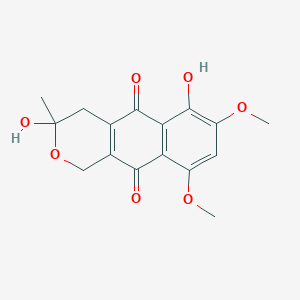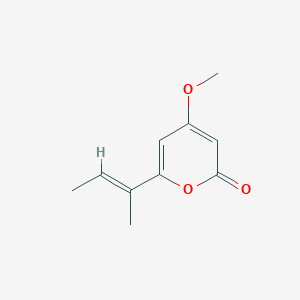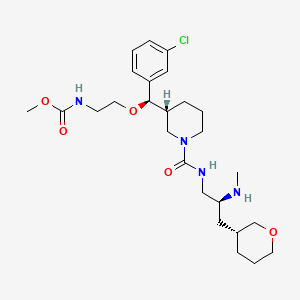
VTP-27999
概要
説明
VTP27999 is an alkyl amine renin inhibitor that has shown potential for clinical utility, particularly in the treatment of hypertension. It is a small molecule with a chemical formula of C26H41ClN4O5 and a molecular weight of 525.08 g/mol . The compound has demonstrated excellent selectivity over related and unrelated off-targets, good oral bioavailability, and efficacy in animal models .
科学的研究の応用
Chemistry: The compound is used as a model molecule for studying renin inhibition and structure-activity relationships.
Biology: VTP27999 is employed in biological studies to understand its effects on renin activity and its potential therapeutic benefits.
作用機序
VTP27999 exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, VTP27999 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and alleviation of hypertension . The molecular targets of VTP27999 include the active site of renin, where it binds and prevents the enzyme from catalyzing the conversion of angiotensinogen to angiotensin I .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VTP27999 involves a series of chemical reactions, including the incorporation of polar functionality and the replacement of the cyclohexylmethyl group with a ®-(tetrahydropyran-3-yl)methyl group . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as N,O-dimethylhydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for VTP27999 are not extensively documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated synthesis and purification techniques may be employed to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
VTP27999 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of VTP27999.
Common Reagents and Conditions
Common reagents used in the reactions involving VTP27999 include ethyl bromoacetate, anhydrous dimethylformamide (DMF), and other organic solvents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of VTP27999 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
類似化合物との比較
Similar Compounds
Aliskiren: Another renin inhibitor used in the treatment of hypertension.
Remikiren: A renin inhibitor with similar mechanisms of action.
Zankiren: Another compound in the same class of renin inhibitors.
Uniqueness of VTP27999
VTP27999 is unique due to its excellent selectivity, good oral bioavailability, and efficacy in animal models. It has shown potential for clinical utility with minimal off-target effects, making it a promising candidate for further development .
特性
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWASIVXQMMPLM-ZXMXYHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583133 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942142-51-0 | |
| Record name | VTP-27999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VTP-27999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VTP-27999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is VTP-27999 and how does it work?
A1: this compound (Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate) is a potent and selective renin inhibitor. [] It works by binding to renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), and preventing the conversion of angiotensinogen to angiotensin I. [, ] This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, ultimately lowering blood pressure. []
Q2: How does this compound differ from aliskiren, another renin inhibitor?
A2: While both this compound and aliskiren inhibit renin, they exhibit several key differences:
- Prorenin interaction: Unlike aliskiren, this compound does not unfold prorenin, the inactive precursor of renin. []
- Immunoreactivity: this compound increases renin immunoreactivity in assays by affecting antibody affinity, which is not observed with aliskiren. []
- Intracellular accumulation: this compound accumulates to a greater extent within renin-synthesizing cells compared to aliskiren, leading to more potent blockade of intracellular renin. [, ]
- (Pro)renin receptor interaction: this compound, but not aliskiren, can block renin's ability to activate the (pro)renin receptor ((P)RR) and induce downstream signaling. []
Q3: What is the significance of this compound's ability to block intracellular renin?
A3: this compound's enhanced intracellular accumulation allows it to inhibit renin even before its release from cells. [] This contributes to its long-lasting effects, exceeding what would be expected based solely on its plasma half-life. []
Q4: What have studies shown regarding this compound's effect on renal function?
A4: Studies in salt-depleted healthy volunteers have demonstrated that this compound can induce significant increases in renal plasma flow (RPF) and glomerular filtration rate (GFR) in a dose-dependent manner. [] Importantly, these effects reached a maximum at a dose of 300mg, indicating that this compound can achieve maximal renal renin blockade at this dosage. []
Q5: What are the implications of the (P)RR's role in renin release as revealed by this compound research?
A5: Research using this compound has provided valuable insights into the function of the (P)RR. Knockdown experiments revealed that the (P)RR is crucial for the conversion of prorenin to renin and plays a significant role in the constitutive release of both prorenin and renin. [] This discovery highlights the complex interplay between renin, prorenin, and the (P)RR in regulating the RAS.
Q6: What is the current status of this compound's clinical development?
A6: While this compound has shown promising results in preclinical studies and early clinical trials, it appears that its development has been discontinued. [] The specific reasons for this are not explicitly stated in the provided research papers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1256260.png)
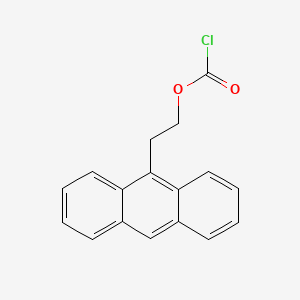
![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)
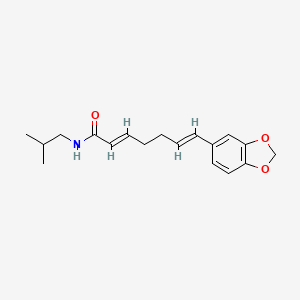

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)
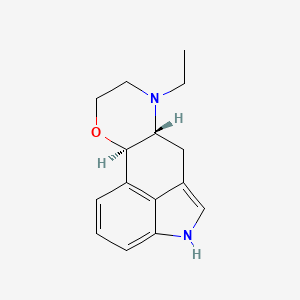
![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)


![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)
